3-isopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
This compound features a benzofuro[3,2-d]pyrimidin-4(3H)-one core substituted at position 3 with an isopentyl (3-methylbutyl) group and at position 2 with a thioether-linked (5-methyl-2-phenyloxazol-4-yl)methyl moiety. The benzofuropyrimidinone scaffold is structurally similar to kinase inhibitors like XL413 (a Cdc7 inhibitor) and shares features with bioactive heterocycles reported in anticancer and antimicrobial research . The compound’s molecular weight is estimated at ~460.07 g/mol, larger than XL413 (325.91 g/mol), which may influence pharmacokinetics .
Properties
IUPAC Name |
3-(3-methylbutyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-16(2)13-14-29-25(30)23-22(19-11-7-8-12-21(19)32-23)28-26(29)33-15-20-17(3)31-24(27-20)18-9-5-4-6-10-18/h4-12,16H,13-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXZZXTZIVICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=C(C(=O)N3CCC(C)C)OC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-isopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 459.6 g/mol. Its structure includes a benzofuro-pyrimidinone core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O3S |
| Molecular Weight | 459.6 g/mol |
| CAS Number | 1031989-73-7 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in relation to various biological pathways. Notably, compounds containing oxazole moieties have been documented to inhibit enzymes involved in inflammatory pathways and cancer progression. This suggests that this compound might similarly modulate enzyme activity, particularly in the context of the Wnt signaling pathway, which is crucial in cancer biology .
Neuroprotective Effects
Preliminary data suggest that related compounds may exhibit neuroprotective effects by modulating oxidative stress pathways and promoting neuronal survival. Such activities are critical in the context of neurodegenerative diseases, where oxidative damage plays a significant role.
Case Studies and Research Findings
- In Vitro Studies : Research involving structurally related compounds has demonstrated their ability to inhibit tumor growth in various cancer cell lines. For instance, studies showed that certain benzofuro-pyrimidinones induced apoptosis in breast cancer cells via caspase activation .
- Pharmacokinetics : Understanding the pharmacokinetic profile of similar compounds indicates that they possess favorable absorption and distribution characteristics, which could be extrapolated to predict the behavior of this compound in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
A. Benzofuropyrimidinones vs. Thienopyrimidinones
- XL413 (benzofuropyrimidinone core): Exhibits kinase inhibition (Cdc7) with a pyrrolidine substituent at position 2. The user’s compound replaces pyrrolidine with a thioether-oxazolyl group, which may alter selectivity due to steric and electronic differences .
- Thieno[2,3-d]pyrimidin-4(3H)-one derivatives (): These compounds, with a sulfur-containing thieno core, show anti-proliferative activity. The benzofuropyrimidinone core in the user’s compound may offer improved π-stacking interactions due to aromaticity .
Substituent Analysis
B. Position 3 Modifications
- 3-Phenyl derivative (): The phenyl group at position 3 in 3-phenyl-2-(prop-2-ynyloxy)benzofuropyrimidinone contributes to planarity (RMSD 0.045 Å).
- 3-(Tetrahydrofuran-2-yl)methyl derivative (): Polar tetrahydrofuran groups improve solubility but may reduce cell permeability compared to the isopentyl chain .
C. Position 2 Modifications
- 2-(Propargyloxy) derivative (): The propargyloxy group participates in hydrogen bonding. The thioether in the user’s compound may form weaker hydrogen bonds but stronger van der Waals interactions .
- 2-Mercapto-oxadiazole derivatives (): These substituents enhance electronic interactions with target proteins.
Key Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Feasibility : The user’s compound can be synthesized via nucleophilic substitution at position 2 (using a thiol derivative) and alkylation at position 3, similar to methods in and .
- Biological Potential: The benzofuropyrimidinone core is associated with kinase inhibition, but the isopentyl-thioether combination may shift selectivity compared to XL413 or propargyloxy derivatives.
- Metabolic Stability : The thioether group may undergo oxidation to sulfoxide/sulfone metabolites, necessitating stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
